N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide
Brand Name: Vulcanchem
CAS No.: 204074-51-1
VCID: VC0032969
InChI: InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1
Molecular Formula: C20H32N2O5
Molecular Weight: 380.485

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide

CAS No.: 204074-51-1

Cat. No.: VC0032969

Molecular Formula: C20H32N2O5

Molecular Weight: 380.485

* For research use only. Not for human or veterinary use.

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide - 204074-51-1

Specification

CAS No. 204074-51-1
Molecular Formula C20H32N2O5
Molecular Weight 380.485
IUPAC Name (5S)-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide
Standard InChI InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1
Standard InChI Key KAVBFDNGFOOVNH-KRWDZBQOSA-N
SMILES CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Nomenclature

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide represents a modified amino acid derivative with specific functional group modifications that contribute to its unique biochemical properties . The compound is also known by the synonym N6,N6-Dimethyl-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester N6-Oxide, which provides an alternative nomenclature using phenylmethoxy in place of benzyloxy to describe the same chemical structure . This chemical is built upon a lysine backbone with multiple protective and functional groups that make it valuable for specific chemical synthesis applications.

The systematic naming of this compound follows organic chemistry conventions, with the positional prefixes (N2, N6) indicating the location of substituents on the nitrogen atoms of the lysine structure . The presence of both a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl ester indicates this compound is designed for specific reaction conditions where selective protection and deprotection of functional groups is necessary .

Physical and Chemical Properties

Structural Characteristics

The molecular formula of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is C20H32N2O5, indicating a complex organic structure containing twenty carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms . The structure incorporates several key functional groups:

  • A benzyloxycarbonyl (Cbz) group protecting the alpha-amino (N2) position

  • A tert-butyl ester protecting the carboxylic acid function

  • Two methyl groups attached to the epsilon-amino (N6) position

  • An N-oxide function at the N6 position

These structural elements combine to create a molecule with specific reactivity patterns useful in organic synthesis pathways, particularly those involving peptide chemistry and amino acid modifications .

Physical Properties

N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide presents as a pale yellow syrup at room temperature, indicating its viscous liquid nature . This physical state is advantageous for certain chemical applications where solid compounds might present solubility challenges. The molecular weight of the compound is precisely calculated at 380.48 g/mol, fitting within the range of medium-sized molecules commonly used in organic synthesis .

The compound exhibits specific solubility characteristics, being readily soluble in organic solvents such as dichloromethane and methanol . This solubility profile suggests moderate polarity, allowing it to be utilized in various reaction media depending on synthetic requirements. The physical form as a syrup rather than a crystalline solid may present certain challenges for long-term storage and precise measurement in laboratory settings.

Chemical Properties

The chemical reactivity of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is influenced by several structural features. The predicted acidity coefficient (pKa) is 10.91±0.46, indicating its behavior under various pH conditions . This property is particularly relevant when considering its application in buffered reaction systems or biological environments.

The N-oxide functional group at the N6 position represents a significant reactive center within the molecule, potentially serving as a leaving group under appropriate conditions or participating in oxidation-reduction chemistry . The presence of both Cbz and tert-butyl protecting groups suggests the compound is designed for orthogonal protection strategies, where each group can be selectively removed under different reaction conditions without affecting the other protected sites .

Applications and Uses

Role in Deoxypyridinoline Synthesis

The primary documented application of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is as a reactant in the preparation of deoxypyridinoline . Deoxypyridinoline is a significant biochemical marker used in clinical and research settings to assess bone resorption and collagen breakdown. This crosslinking amino acid is excreted in urine and serves as an important biomarker for bone turnover in conditions such as osteoporosis.

The specific role of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide in this synthetic pathway likely involves its precisely positioned functional groups that facilitate the construction of the deoxypyridinoline structure . The protected amino and carboxyl groups allow for selective reaction at specific positions while preventing unwanted side reactions that could compromise yield and purity.

RegionNumber of Suppliers
Canada1
United States1
India1
China6
Total9

This distribution indicates that production is concentrated in China, with 66% of global suppliers located there. Specific suppliers mentioned in the search results include United States Biological in the US and Beijing Balingwei Technology Co., Ltd. (J&K Scientific) in China .

Product Specifications

Commercial preparations of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide are typically supplied in small research quantities, with 25 mg being a standard package size . This limited quantity reflects its specialized application in research settings rather than industrial-scale processes.

Product specifications provided by suppliers typically include :

  • Chemical identity verification (CAS number, molecular formula, molecular weight)

  • Physical form description (pale yellow syrup)

  • Purity assessment

  • Storage recommendations

  • Safety information

It's important to note that suppliers often specify that this product is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, with explicit restrictions against medical or consumer use . These limitations reflect the compound's specialized nature and potential safety considerations.

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